molecular formula C22H23N3O2 B2643115 N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide CAS No. 906149-43-7

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B2643115
CAS No.: 906149-43-7
M. Wt: 361.445
InChI Key: MBFUIHYBLBKTCU-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide typically involves multiple steps. One common method starts with the preparation of 2-methyl-4-oxo-3,4-dihydroquinazoline from anthranilic acid and formamide. This intermediate is then reacted with 4-aminophenylcyclohexanecarboxamide under specific conditions to yield the final product . Industrial production methods often employ green chemistry approaches, such as microwave-induced synthesis, to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include formic acid, aniline thiocarbamate salts, and isatoic anhydride . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide is unique due to its specific structure and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific substituents and biological activities.

Properties

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-15-23-20-10-6-5-9-19(20)22(27)25(15)18-13-11-17(12-14-18)24-21(26)16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFUIHYBLBKTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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